molecular formula C10H13NO2S B2415695 4-Ethoxy-3-methoxybenzene-1-carbothioamide CAS No. 60758-96-5

4-Ethoxy-3-methoxybenzene-1-carbothioamide

Cat. No.: B2415695
CAS No.: 60758-96-5
M. Wt: 211.28
InChI Key: XNFZUJTUOOAARW-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzene-1-carbothioamide is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol It is characterized by the presence of ethoxy and methoxy groups attached to a benzene ring, along with a carbothioamide functional group

Preparation Methods

The synthesis of 4-Ethoxy-3-methoxybenzene-1-carbothioamide typically involves the reaction of 4-ethoxy-3-methoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Ethoxy-3-methoxybenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-3-methoxybenzene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxybenzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ethoxy and methoxy groups may influence the compound’s solubility and reactivity, enhancing its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar compounds to 4-Ethoxy-3-methoxybenzene-1-carbothioamide include:

    4-Methoxybenzene-1-carbothioamide: Lacks the ethoxy group, which may affect its reactivity and solubility.

    4-Ethoxybenzene-1-carbothioamide: Lacks the methoxy group, potentially altering its biological activity.

    3-Methoxybenzene-1-carbothioamide: The position of the methoxy group is different, which can influence the compound’s chemical properties.

This compound is unique due to the presence of both ethoxy and methoxy groups, which can enhance its solubility and reactivity compared to its analogs .

Properties

IUPAC Name

4-ethoxy-3-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-13-8-5-4-7(10(11)14)6-9(8)12-2/h4-6H,3H2,1-2H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFZUJTUOOAARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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